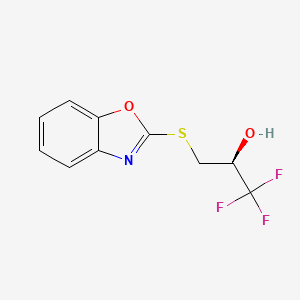

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

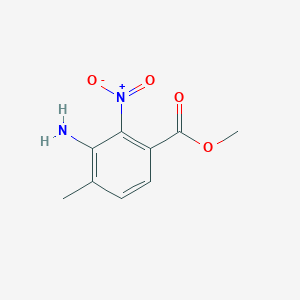

“(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol” is a chiral alcohol with the CAS Number: 477713-88-5 . It has a molecular weight of 263.24 and its IUPAC name is "(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol" .

Molecular Structure Analysis

The InChI code for this compound is “1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1” and the InChI key is "LPPSBUZMLPQOBT-MRVPVSSYSA-N" .Scientific Research Applications

- The compound’s benzoxazole moiety imparts fluorescence properties, making it suitable for use as a fluorescent probe or sensor. Researchers have employed it to detect specific biological molecules, ions, or cellular processes. Its fluorescence can be harnessed for imaging studies, such as tracking cellular localization or monitoring enzymatic activity .

- (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol (often referred to as BBOT) serves as a versatile building block for synthesizing scintillation materials. These materials are crucial in radiation detection, such as gamma-ray spectroscopy and positron emission tomography (PET). BBOT enhances the efficiency of light emission upon interaction with ionizing radiation, aiding in accurate measurements .

- OLEDs are widely used in displays and lighting applications. BBOT derivatives have been investigated as potential emissive materials due to their favorable photophysical properties. By incorporating BBOT-based compounds into OLED devices, researchers aim to improve efficiency, color purity, and stability .

- The trifluoropropanol group in BBOT can participate in photochemical reactions. Researchers have explored its use as a photocatalyst or co-catalyst in organic transformations. These reactions include C–C bond formation, oxidation, and reduction processes under light irradiation .

- The chiral center in BBOT provides an opportunity for enantioselective synthesis. It can serve as a ligand in transition metal-catalyzed reactions, enabling the creation of chiral molecules with high selectivity. Applications range from pharmaceutical intermediates to natural product synthesis .

- Researchers have explored BBOT derivatives in supramolecular chemistry. The benzoxazole scaffold can act as a host molecule, forming inclusion complexes with guest molecules. These interactions have implications in drug delivery, molecular recognition, and self-assembly .

Fluorescent Probes and Sensors

Scintillation Materials

Organic Light-Emitting Diodes (OLEDs)

Photocatalysis and Photochemical Reactions

Chiral Ligands in Asymmetric Synthesis

Supramolecular Chemistry and Host–Guest Interactions

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSBUZMLPQOBT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)SC[C@H](C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2567336.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)

![1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2567341.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B2567346.png)

![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)